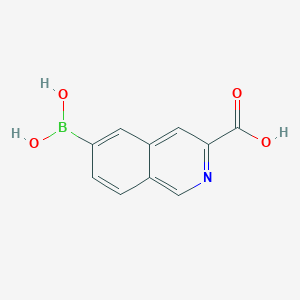

6-Boronoisoquinoline-3-carboxylic acid

描述

属性

分子式 |

C10H8BNO4 |

|---|---|

分子量 |

216.99 g/mol |

IUPAC 名称 |

6-boronoisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H8BNO4/c13-10(14)9-4-7-3-8(11(15)16)2-1-6(7)5-12-9/h1-5,15-16H,(H,13,14) |

InChI 键 |

ONNWBAAKZJTUCB-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC2=CC(=NC=C2C=C1)C(=O)O)(O)O |

产品来源 |

United States |

准备方法

Carbonylation of Halogenated Isoquinolines to Isoquinoline-3-carboxylic Acid Derivatives

A key step in synthesizing isoquinoline-3-carboxylic acid derivatives is the palladium-catalyzed carbonylation of halogenated isoquinolines under carbon monoxide pressure. For example, 3,4-dibromoisoquinoline can be converted into dimethyl 3,4-isoquinolinedicarboxylate, which upon hydrolysis yields 3,4-isoquinolinedicarboxylic acid. Subsequent thermal decarboxylation in anisole affords 4-isoquinoline carboxylic acid derivatives.

This method has been adapted for substituted isoquinolines, including 6-methyl and 4-hydroxy derivatives, indicating its versatility. The general reaction conditions involve:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Methanol |

| Catalyst | Palladium chloride and triphenylphosphine |

| Carbon monoxide pressure | 15–40 atm |

| Temperature | 100–160 °C |

| Reaction time | 3–4 hours |

The process includes:

- Carbonylation of halogenated isoquinoline to dimethyl dicarboxylate.

- Base hydrolysis to dicarboxylic acid.

- Selective decarboxylation to mono-carboxylic acid.

This approach is adaptable for introducing borono groups by substituting halogens with boronic acid derivatives in subsequent steps.

Synthesis of 6-Bromo Isoquinoline Intermediates and Subsequent Transformations

6-Bromoisoquinoline serves as a pivotal intermediate for further functionalization. A reported method involves the carbonylation of 6-bromoisoquinoline under mild CO pressure (3 bar) with palladium acetate and triphenylphosphine catalysts in a DMF/methanol solvent mixture. This yields 6-bromoisoquinoline-3-carboxylic acid derivatives after workup and purification.

The procedure includes:

- Dissolution of 6-bromoisoquinoline and sodium acetate in DMF:MeOH (1:1).

- Addition of Pd(OAc)2 and triphenylphosphine.

- Reaction under 3 bar CO at 95–105 °C for 15 hours.

- Filtration, concentration, and purification by silica gel chromatography.

This method offers advantages such as lower pressure and temperature compared to earlier methods, facilitating industrial-scale production.

Introduction of Borono Group at the 6-Position

The direct preparation of 6-Boronoisoquinoline-3-carboxylic acid often involves the conversion of 6-bromoisoquinoline-3-carboxylic acid derivatives into the corresponding boronic acid via palladium-catalyzed borylation reactions. Although specific protocols for this exact compound are scarce in the public literature, analogous transformations typically proceed as follows:

- Use of bis(pinacolato)diboron or other boron sources.

- Palladium catalysts such as Pd(dppf)Cl2.

- Base such as potassium acetate.

- Solvent like dimethylformamide or dioxane.

- Heating at 80–100 °C under inert atmosphere.

This step replaces the bromide at position 6 with a boronate ester, which can be hydrolyzed to the boronic acid form.

Alternative Synthetic Routes via Tetrahydroisoquinoline Intermediates

Another synthetic route involves starting from 3-bromophenylacetonitrile, which undergoes reduction, amidation, cyclization, and hydrolysis to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This intermediate can be further oxidized or functionalized to achieve the isoquinoline core and introduce borono groups.

The key steps are:

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| Reduction | 3-bromophenylacetonitrile to 3-bromophenethylamine | Raney nickel catalyst, H2, methanol/ethanol solvent |

| Amidation | Formation of methyl 3-bromophenethylcarbamate | Methyl chloroformate, acid scavenger, controlled temperature |

| Cyclization | Formation of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 2-oxoacetic acid, concentrated sulfuric acid, THF solvent |

| Hydrolysis | Conversion to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Sulfuric acid treatment |

This route provides an alternative for obtaining 6-bromo isoquinoline derivatives that can be further elaborated to boronic acid analogs.

Summary Table of Key Preparation Steps

Research Results and Analytical Data

- The carbonylation reactions typically show high selectivity for carboxylation at the 3-position of isoquinoline derivatives under palladium catalysis.

- Hydrolysis and decarboxylation steps proceed cleanly with good yields and allow isolation of mono-carboxylic acids.

- The borylation of halogenated isoquinolines is well-documented in literature for related compounds, supporting the feasibility of preparing this compound via this route.

- NMR and LC-MS data reported for intermediates confirm the structural integrity of the isoquinoline core and substitution pattern.

化学反应分析

Types of Reactions

6-Boronoisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated isoquinolines or substituted isoquinolines.

科学研究应用

6-Boronoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

作用机制

The mechanism of action of 6-Boronoisoquinoline-3-carboxylic acid involves its interaction with molecular targets through its boronic acid and carboxylic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 6-boronoisoquinoline-3-carboxylic acid with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural and Molecular Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。